4-Isobutyrylbenzoic acid

Vue d'ensemble

Description

4-Isobutyrylbenzoic acid is a chemical compound used as a laboratory chemical . Its CAS number is 32018-30-7 . It is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular formula of 4-Isobutyrylbenzoic acid is C11H12O3 . Its average mass is 178.228 Da and its monoisotopic mass is 178.099380 Da .Applications De Recherche Scientifique

Biotechnological Applications

4-Isobutyrylbenzoic acid, closely related to 4-Hydroxybenzoic acid (4-HBA), has emerged as a versatile intermediate for various value-added bioproducts. These bioproducts find applications in diverse fields such as food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA, which can be extended to its derivatives like 4-Isobutyrylbenzoic acid, meeting the increasing demand for high-value bioproducts (Wang et al., 2018).

Analytical Method Development

In the development of analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS), compounds like 4-Isobutyrylbenzoic acid play a role. They are used for the quantification of parabens in food, which are esters of 4-Hydroxybenzoic acid. Such analytical methods are crucial for ensuring food safety and quality (Cao et al., 2013).

Environmental Chemistry

Research into the degradation of compounds like 4-Hydroxybenzoic acid, which is structurally similar to 4-Isobutyrylbenzoic acid, shows potential in environmental applications. Studies involving techniques like ultrasound irradiation and catalytic wet peroxide oxidation are exploring ways to degrade these compounds, potentially aiding in environmental clean-up and waste management (Nikolopoulos et al., 2004).

Polymer Chemistry

In polymer chemistry, derivatives of 4-Hydroxybenzoic acid, which may include 4-Isobutyrylbenzoic acid, are used in the synthesis and characterization of various polymers. These polymers have a range of applications, from industrial to medical fields (Nair, 1993).

Sensor Technology

The development of sensors, such as electrochemical immunosensors, utilizes derivatives of 4-Hydroxybenzoic acid. This indicates the potential for using 4-Isobutyrylbenzoic acid in sensor technology, which can be applied in fields like food safety, environmental monitoring, and medical diagnostics (Shi et al., 2020).

Molecular Imprinting

Molecular imprinting techniques, which involve creating polymer matrices with specific binding sites for target molecules, can utilize 4-Hydroxybenzoic acid derivatives like 4-Isobutyrylbenzoic acid. This application is significant in developing advanced materials for selective sensing and separation processes (Hu & Orwoll, 2010).

Drug Metabolism and Toxicology

Studies in drug metabolism and toxicology explore the biotransformation of parabens, which are related to 4-Isobutyrylbenzoic acid. Understanding the metabolic pathways and potential toxic effects of these compounds is crucial in pharmaceutical and cosmetic industries (Abbas et al., 2010).

Safety and Hazards

4-Isobutyrylbenzoic acid should be handled with care. It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In case of skin contact, wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water and consult a doctor .

Mécanisme D'action

Target of Action

It is known that benzoate compounds, such as 4-isobutyrylbenzoic acid, are often used as intermediates in the synthesis of other compounds .

Mode of Action

As an intermediate in chemical synthesis, it likely interacts with other compounds to form new products .

Biochemical Pathways

It’s worth noting that the biosynthesis of phenolic compounds, such as hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, is a crucial pathway in many organisms .

Pharmacokinetics

It’s known that the compound is soluble in dmso, which could potentially impact its bioavailability .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds .

Propriétés

IUPAC Name |

4-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICZDVBYUMMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

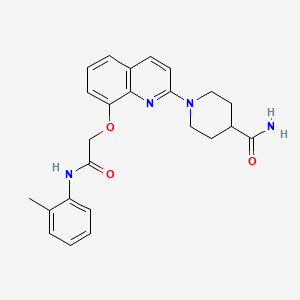

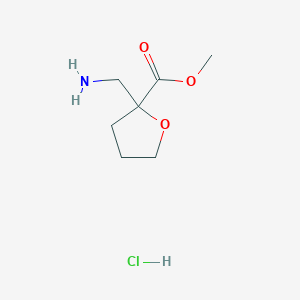

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)

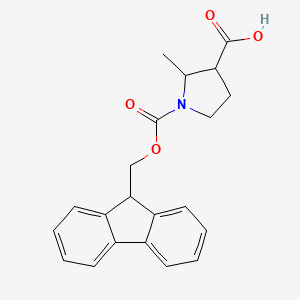

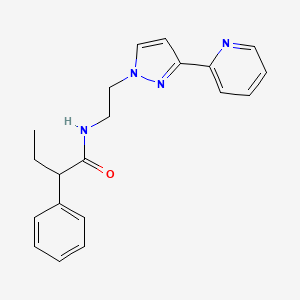

![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)

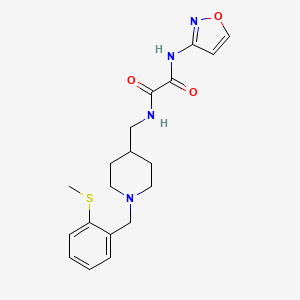

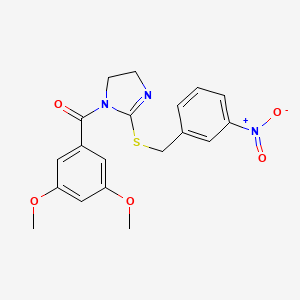

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)

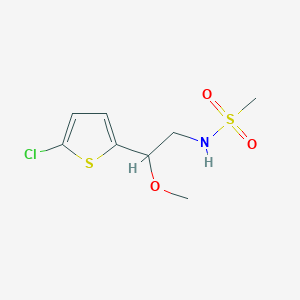

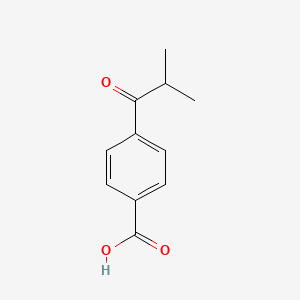

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2629269.png)